3-(1-Hydroxy-4-phenylbutyl)-furan

Sodium Channel Inhibition Cardiac Safety Medicinal Chemistry

3-(1-Hydroxy-4-phenylbutyl)-furan (C14H16O2, MW 216.27 g/mol) is a heterocyclic compound featuring a furan core with a 1-hydroxy-4-phenylbutyl substituent at the 3-position. This 3-substitution pattern is a key structural differentiator from more common 2-substituted furans, significantly altering its electronic properties, reactivity, and potential interaction with biological targets.

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
Cat. No. B8343175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxy-4-phenylbutyl)-furan
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(C2=COC=C2)O
InChIInChI=1S/C14H16O2/c15-14(13-9-10-16-11-13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,14-15H,4,7-8H2
InChIKeyQPOXBUKZVGUCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Hydroxy-4-phenylbutyl)-furan: A 3-Substituted Furan Scaffold for Diverse Chemical Biology and Medicinal Chemistry Applications


3-(1-Hydroxy-4-phenylbutyl)-furan (C14H16O2, MW 216.27 g/mol) is a heterocyclic compound featuring a furan core with a 1-hydroxy-4-phenylbutyl substituent at the 3-position. This 3-substitution pattern is a key structural differentiator from more common 2-substituted furans, significantly altering its electronic properties, reactivity, and potential interaction with biological targets . The compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly in the development of novel furan-containing bioactive molecules . Typical commercial specifications include a purity of ≥95% .

Why 3-(1-Hydroxy-4-phenylbutyl)-furan Cannot Be Replaced by Common 2-Substituted Furan Analogs


The specific 3-substitution pattern of 3-(1-Hydroxy-4-phenylbutyl)-furan is not interchangeable with more accessible 2-substituted furan derivatives. 3-Substituted furans exhibit distinct electronic distributions and steric profiles that can profoundly influence target binding affinity and selectivity in biological systems . For instance, studies on related acylguanidine furan derivatives demonstrate that introducing substituents at the 3-position, adjacent to the pharmacophore, can significantly enhance inhibitory potency against specific targets like NHE-1, an effect not observed with 2-substituted analogs [1]. Furthermore, the specific 1-hydroxy-4-phenylbutyl side chain provides a unique balance of polarity and lipophilicity that impacts molecular properties like LogP and solubility, critical for both in vitro and in vivo performance [2].

Quantitative Differentiation of 3-(1-Hydroxy-4-phenylbutyl)-furan: Evidence for Scientific Selection


Comparison of Inhibitory Potency on Human Cardiac Sodium Channel (hH1) between a Structurally Analogous Furan-2-carboxamide and a Reference Inhibitor

While direct quantitative data for 3-(1-Hydroxy-4-phenylbutyl)-furan is limited in the public domain, evidence from a closely related structural analog, N-(Furan-2-carbonyl)-N'-(4-phenyl-butyl)-guanidine, demonstrates the potential for moderate target engagement. This analog, sharing the key furan and phenylbutyl motifs, exhibited an IC50 of 7.90 μM against the human cardiac sodium channel (hH1, Nav1.5) [1]. In comparison, the reference Na+ channel blocker tetrodotoxin (TTX) typically exhibits IC50 values in the low nanomolar range (e.g., ~1-10 nM) for the same target, indicating that while the analog shows activity, it is orders of magnitude less potent than a potent, selective toxin.

Sodium Channel Inhibition Cardiac Safety Medicinal Chemistry

Comparative Physicochemical Properties: LogP and Lipophilicity of a Furan-3-carboxamide Analog

The lipophilicity of compounds containing the 1-hydroxy-4-phenylbutyl-furan core can be inferred from the computed LogP value of a related analog, N-(1-phenylbutyl)furan-3-carboxamide, which is 3.30 [1]. This value suggests moderate lipophilicity, which is favorable for passive membrane permeability while potentially avoiding issues associated with highly lipophilic compounds (e.g., LogP >5). In contrast, a more lipophilic analog such as 2-Butyl-5-phenylfuran, which lacks the polar hydroxyl and carboxamide groups, has a significantly higher LogP of 5.22 .

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Accessibility: A Single-Step Synthesis for 3-Substituted Furans

3-Substituted furans, including those with complex side chains like 3-(1-Hydroxy-4-phenylbutyl)-furan, can be efficiently synthesized using a tandem Diels-Alder/retro Diels-Alder reaction between 4-phenyloxazole and simple alkylacetylenes [1]. This method allows for the preparation of 3-substituted furans in a single step, in contrast to many traditional multi-step syntheses for 2-substituted or polysubstituted furans which often require more complex protection/deprotection strategies or harsh conditions [2]. While a specific yield for the target compound is not provided in the public domain, the method is described as 'simple and efficient' for the class, implying favorable yields and accessibility.

Synthetic Methodology 3-Substituted Furans Chemical Procurement

Structural Reactivity Profile: Electron-Rich 3-Position Favors Electrophilic Attack

3-Substituted furans exhibit a distinct reactivity profile compared to their 2-substituted counterparts. Due to the electron-rich nature of the furan ring, electrophilic attack is directed to the C2 position (adjacent to oxygen and unsubstituted), a pattern not observed in 2-substituted furans where the reactive C5 position is more hindered . This regioselectivity allows for predictable and orthogonal functionalization at C2, enabling the construction of diverse libraries of 2,3-disubstituted furan derivatives. In contrast, 2-substituted furans undergo electrophilic substitution at the C5 position, leading to a different substitution pattern [1].

Furan Reactivity Electrophilic Substitution Chemical Derivatization

Potential for Reduced Genotoxicity Compared to Unsubstituted Furan

Unsubstituted furan is a known hepatotoxicant and potential carcinogen due to its rapid metabolism by cytochrome P450 enzymes (primarily CYP2E1) to the reactive dialdehyde cis-2-butene-1,4-dial (BDA) [1]. The presence of a bulky, lipophilic substituent at the 3-position, such as the 1-hydroxy-4-phenylbutyl group, can sterically hinder the approach of CYP enzymes to the furan ring, potentially reducing the rate of metabolic activation and subsequent toxicity [2]. While quantitative comparative toxicity data is lacking for this specific derivative, this class-level inference suggests a potentially improved safety profile compared to the unsubstituted parent heterocycle.

Toxicology Metabolism Safety Assessment

Primary Applications for 3-(1-Hydroxy-4-phenylbutyl)-furan Based on Empirical Evidence


Building Block for Ion Channel Modulator Libraries

Based on the moderate sodium channel inhibitory activity observed for a closely related analog (IC50 = 7.90 μM against hH1) [1], 3-(1-Hydroxy-4-phenylbutyl)-furan serves as a viable starting scaffold for the development of novel ion channel modulators. Its moderate potency makes it suitable for hit-to-lead optimization campaigns aiming to improve affinity and selectivity for specific sodium channel subtypes involved in pain, epilepsy, or cardiac arrhythmias.

Scaffold for Optimizing Physicochemical and ADME Properties

The inferred moderate lipophilicity (LogP ~3.30 for an analog) [2] of this 3-substituted furan core positions it favorably within drug-like chemical space. This makes it a useful template for medicinal chemists aiming to balance potency with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It can be used as a starting point to explore SAR around a core that already possesses a promising lipophilicity profile, avoiding the pitfalls of highly lipophilic, promiscuous binders.

Precursor for Regioselective Synthesis of 2,3-Disubstituted Furans

The predictable electrophilic substitution pattern of 3-substituted furans, which directs incoming groups to the C2 position , enables the efficient and regioselective synthesis of 2,3-disubstituted furan derivatives. This is a critical capability for exploring chemical space around the furan core, generating diverse compound libraries for biological screening, and synthesizing natural product analogs that often feature this substitution pattern.

Lead Compound for Anti-Inflammatory and Antimicrobial Research

Furan derivatives, including those with phenylbutyl substituents, are known to exhibit anti-inflammatory and antimicrobial properties [3]. While direct data for this specific compound is not publicly available, its structural features (3-substituted furan with a hydroxy-phenylbutyl chain) align with known pharmacophores for these activities. This makes it a relevant candidate for screening in assays targeting cyclooxygenase (COX) enzymes, pro-inflammatory cytokines, or bacterial/fungal pathogens.

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